
1,2,4-Triazolylsodium
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Description
1,2,4-Triazolylsodium (CAS: 41253-21-8), also known as sodium 1,2,4-triazolide, is a sodium salt of the 1,2,4-triazole heterocycle. Its molecular formula is C₂H₃N₃Na, with a molecular weight of 92.06 g/mol . Key physical properties include a melting point of 295°C (decomposition) and a density of 1.255 g/cm³ . The compound is commercially significant, as evidenced by its inclusion in chemical product lists and supplier catalogs .
This compound is primarily utilized as a reactive intermediate in organic and coordination chemistry due to its strong nucleophilic character. Its sodium counterion enhances solubility in polar solvents, facilitating its use in catalytic systems or as a precursor for metal-organic frameworks (MOFs) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,4-Triazolylsodium and its derivatives, and how can purity be optimized?
- Methodology : The synthesis typically involves condensation reactions of hydrazides with amines or aldehydes. For example, reacting 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehydes in ethanol under reflux yields Schiff base derivatives of 1,2,4-triazole. Purity is optimized via recrystallization (water-ethanol mixtures) and column chromatography . Key steps include controlling reaction time (e.g., 18-hour reflux for cyclization) and using glacial acetic acid as a catalyst to enhance yields .
Q. How can this compound derivatives be characterized to confirm structural integrity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., distinguishing benzyl vs. methyl groups in sulfonamide derivatives) .
- X-ray crystallography : Resolve ambiguities in isomerism (e.g., structural isomers in thiazolo-triazole systems) .
- Elemental analysis : Verify stoichiometry, particularly for sodium content in the triazolylsodium core .
Q. What biological screening protocols are used to assess the antimicrobial activity of this compound derivatives?
- Methodology : Follow standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For example, derivatives with 4-nitrobenzenesulfonyl groups showed potent activity, while methyl-substituted analogs were inactive. Include mycobacterial strains (e.g., Mycobacterium smegmatis) to evaluate broad-spectrum potential .
Q. How do substituents on the 1,2,4-triazole ring influence physicochemical properties like solubility and stability?
- Methodology : Introduce polar groups (e.g., morpholine, sulfonamide) to enhance water solubility. Stability is assessed via thermal analysis (TGA/DSC) and monitoring decomposition points (e.g., this compound decomposes at 295°C). Sodium salts generally exhibit higher thermal stability than free acids .
Q. What are the primary mechanisms of action proposed for this compound derivatives in antifungal studies?
- Methodology : Target ergosterol biosynthesis in fungal membranes or inhibit cytochrome P450 enzymes (e.g., CYP51). Use fluorescence assays to quantify membrane disruption or enzymatic inhibition kinetics. Compare activity against fluconazole-resistant strains to identify novel mechanisms .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically evaluated to optimize antifungal activity?
- Methodology :
- Step 1 : Synthesize derivatives with varied substituents (e.g., halogens, nitro groups, heterocycles) at positions 3, 4, and 5 of the triazole ring.
- Step 2 : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett constants) and steric parameters with MIC values.
- Step 3 : Validate findings with molecular docking studies targeting fungal CYP51 .
Q. How can contradictions in antimicrobial activity data across studies be resolved?
- Methodology :
- Standardize assays : Use identical bacterial strains (e.g., ATCC standards) and growth media.
- Control variables : Account for substituent electronic effects (e.g., electron-withdrawing groups enhance activity in sulfonamide derivatives).
- Meta-analysis : Compare data across studies, noting outliers (e.g., inactive methyl-substituted vs. active benzyl-substituted analogs) .
Q. What strategies address stability challenges during synthesis and storage of sodium triazolyl salts?
- Methodology :
- Lyophilization : Stabilize hygroscopic salts by freeze-drying under inert atmospheres.
- Additives : Use antioxidants (e.g., BHT) to prevent oxidative degradation.
- Packaging : Store in amber vials with desiccants to limit moisture uptake .
Q. How can computational methods predict the reactivity of this compound derivatives with nucleophiles?
- Methodology :
- DFT calculations : Model reaction pathways (e.g., nucleophilic attack at the triazole ring’s electron-deficient positions).
- NBO analysis : Identify charge distribution to predict regioselectivity.
- Validate experimentally : Compare theoretical predictions with NMR-monitored reactions (e.g., thiolate addition to triazolium salts) .
Q. What advanced analytical techniques resolve structural ambiguities in fused triazole systems (e.g., thiazolo-triazoles)?
Comparison with Similar Compounds
The following table compares 1,2,4-Triazolylsodium with structurally or functionally related triazole derivatives and heterocyclic sodium salts:
Structural and Functional Differences
- Substituents and Reactivity: Unlike 3-amino-1,2,4-triazole or diamino derivatives, this compound lacks amino substituents, making it less biologically active but more reactive in nucleophilic substitutions . The sodium ion in this compound enhances its solubility in polar solvents, whereas neutral triazoles like 1,2,4-triazolo[3,4-b]thiadiazoles are typically lipophilic and used in drug design .
- Biological Activity: Substituted triazoles (e.g., 3-amino-1,2,4-triazole) exhibit broad-spectrum biological activities, including herbicidal and antifungal properties .
- Industrial Applications : Flucarbazone sodium, a triazole-based sulfonamide, is a commercial herbicide, highlighting the role of sodium salts in agrochemicals . This compound, however, is more specialized in synthetic chemistry due to its strong basicity and coordination versatility .
Thermal and Solubility Properties
- Melting Points: this compound decomposes at 295°C, higher than neutral triazoles like 3-amino-1,2,4-triazole (157–159°C), indicating greater thermal stability due to ionic bonding .
Properties
Molecular Formula |
C2H2N3Na |
---|---|
Molecular Weight |
91.05 g/mol |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1H,(H,3,4,5);/q-1;+1 |
InChI Key |
OWXCNOQKAWVBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=N[C-]=NN1.[Na+] |
Origin of Product |
United States |
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